molecular formula C6H9NO2 B2952650 rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile CAS No. 1904121-23-8

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B2952650
CAS No.: 1904121-23-8
M. Wt: 127.143
InChI Key: GYTBAEBRVTVWKQ-NTSWFWBYSA-N
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Description

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile: is a chemical compound with a unique structure that includes a tetrahydropyran ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a hydroxy nitrile, which undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyran ring. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • rel-(3S,4S,5S)-3-[(2R)-2-hydroxycosanoyl-hexacosanoylamino]-4-hydroxy-5-[(4Z)-tetradecane-4-ene]-2,3,4,5-tetrahydrofuran
  • rel-(3S,4R)-Methyl 4-bromo-3-hydroxycyclohexanecarboxylate

Uniqueness: rel-(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its tetrahydropyran ring structure and the presence of both hydroxyl and nitrile groups make it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(3S,4R)-4-hydroxyoxane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBAEBRVTVWKQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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